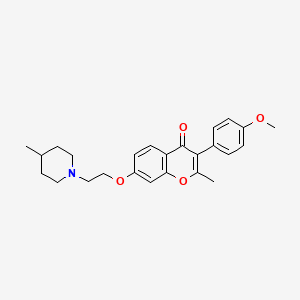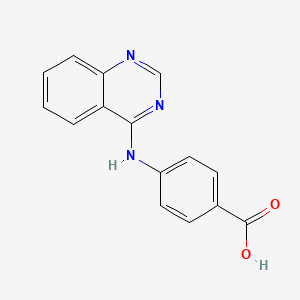
4-(Quinazolin-4-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Quinazolin-4-ylamino)benzoic acid” is a chemical compound with the empirical formula C15H11N3O2 and a molecular weight of 265.27 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(Quinazolin-4-ylamino)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1NC2=NC=NC3=CC=CC=C23 .
科学的研究の応用
Kinase Inhibition
- Quinazolin-4-ylamino derivatives, including those similar to 4-(Quinazolin-4-ylamino)benzoic acid, have been explored for their role as kinase inhibitors. Specifically, some derivatives have shown potential as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which could have implications in cancer treatment (Wissner et al., 2005).
Antimicrobial Activity
- Quinazolinone derivatives have demonstrated significant antimicrobial properties. For example, certain compounds derived from 4-(Quinazolin-4-ylamino)benzoic acid have shown potent anti-bacterial and anti-fungal activities, which could be beneficial in treating infections (Mohamed et al., 2010).
Synthesis and Transformations
- The synthesis and transformation of quinazolin-4-ylamino benzoic acids and their derivatives are of interest for their unique fluorescent properties. These compounds could be utilized in the development of novel fluorescent materials (Avetisyan et al., 2007).
Anti-inflammatory Potential
- Research into [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, related to quinazolin-4-ylamino benzoic acids, indicates potential anti-inflammatory properties. These compounds could contribute to new treatments for inflammatory conditions (Красовська, 2022).
Antiviral Applications
- Certain (quinazolin-4-ylamino)methyl-phosphonates, synthesized through microwave irradiation, have been evaluated for their antiviral activity, particularly against Tobacco mosaic virus (TMV). This suggests potential applications in developing antiviral agents (Luo et al., 2012).
Structure and Biological Screening
- The structural characterization and biological screening of quinazolin-4-ylamino derivatives have been conducted, revealing potential antiproliferative activity against certain cancer cell lines. This underscores their potential in cancer research (Kumar et al., 2019).
Drug Discovery and Design
- Quinazolin-4-ylamino derivatives are involved in the design and synthesis of novel drugs with antimicrobial activities, particularly against both gram-positive and gram-negative bacteria (Myangar & Raval, 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 4-(Quinazolin-4-ylamino)benzoic acid are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .
Mode of Action
4-(Quinazolin-4-ylamino)benzoic acid interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . This compound has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, and the compound’s action leads to a decrease in biofilm formation, cell surface hydrophobicity, exopolysaccharide production, and twitching motility .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
The result of the compound’s action is a decrease in the virulence of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . This could potentially make infections caused by these bacteria easier to treat.
特性
IUPAC Name |
4-(quinazolin-4-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLIIKTRIMNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinazolin-4-ylamino)benzoic acid | |
CAS RN |
33683-30-6 |
Source


|
| Record name | 33683-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)
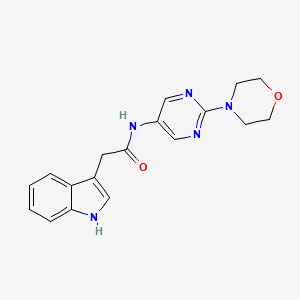

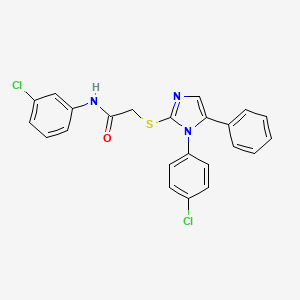
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)
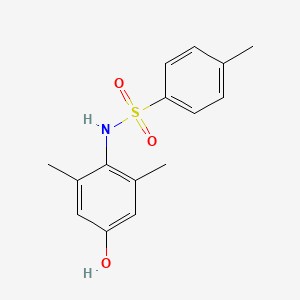
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)
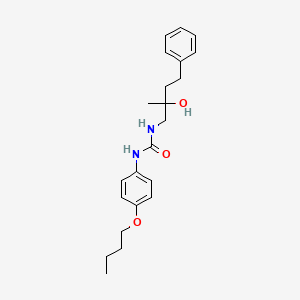

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)
![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

